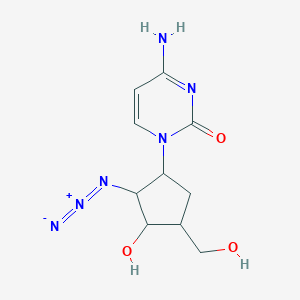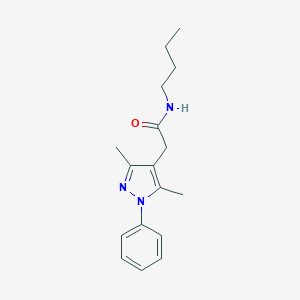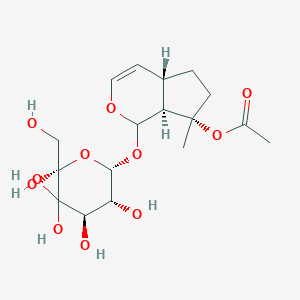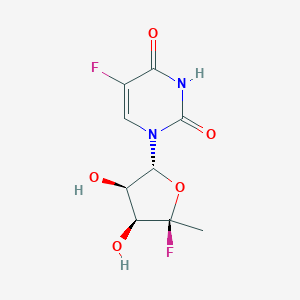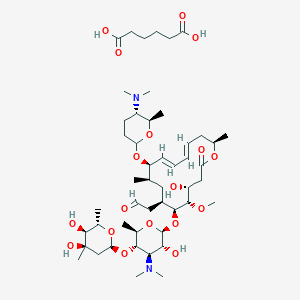
Pyridine-2-carboximidoyl chloride
Vue d'ensemble
Description
Pyridine-2-carboximidoyl chloride is a chemical compound that belongs to the class of imidoyl chlorides It is characterized by the presence of a pyridine ring substituted with a carboximidoyl chloride group at the 2-position
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: Pyridine-2-carboximidoyl chloride can be synthesized through the reaction of carboxamides with chlorinating agents such as phosphorus trichloride (PCl3), phosphorus pentachloride (PCl5), thionyl chloride (SOCl2), or oxalyl chloride (COCl2). The reaction typically involves heating the carboxamide with the chlorinating agent in the presence of a catalyst like 4-dimethylaminopyridine (DMAP) at temperatures ranging from 75°C to 80°C .
Industrial Production Methods: In industrial settings, the synthesis of imidoyl chlorides, including this compound, often involves large-scale reactions using similar chlorinating agents and catalysts. The reaction conditions are optimized to achieve high yields and purity of the product. The process may include steps such as vacuum distillation to purify the final product .
Analyse Des Réactions Chimiques
Types of Reactions: Pyridine-2-carboximidoyl chloride undergoes various chemical reactions, including nucleophilic substitution, cyclization, and condensation reactions. It can react with nucleophiles such as amines, alcohols, and thiols to form corresponding substituted products.
Common Reagents and Conditions:
Nucleophilic Substitution: Reaction with aniline in the presence of a base like sodium hydride (NaH) in dimethylformamide (DMF) can lead to the formation of 3-arylamino derivatives.
Major Products: The major products formed from these reactions include substituted pyridines and isoxazolo[4,5-b]pyridine derivatives, which have significant biological activities such as antibacterial, anticancer, and antiproliferative properties .
Applications De Recherche Scientifique
Pyridine-2-carboximidoyl chloride has diverse applications in scientific research:
Mécanisme D'action
The mechanism of action of pyridine-2-carboximidoyl chloride involves its reactivity towards nucleophiles. The compound’s electrophilic carbon atom in the carboximidoyl chloride group readily reacts with nucleophiles, leading to the formation of various substituted products. This reactivity is exploited in the synthesis of biologically active compounds and other complex molecules .
Comparaison Avec Des Composés Similaires
Pyridine-2-carboxamide: A precursor in the synthesis of pyridine-2-carboximidoyl chloride.
Isoxazolo[4,5-b]pyridine derivatives: Formed through cyclization reactions involving this compound.
N-Phenylbenzimidoyl chloride: Another imidoyl chloride with similar reactivity but different applications.
Uniqueness: this compound is unique due to its specific reactivity and ability to form a wide range of biologically active derivatives. Its role as an intermediate in the synthesis of complex heterocyclic compounds sets it apart from other similar compounds .
Propriétés
IUPAC Name |
pyridine-2-carboximidoyl chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5ClN2/c7-6(8)5-3-1-2-4-9-5/h1-4,8H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QPHNCXIHRZHLNZ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=NC(=C1)C(=N)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40631317 | |
| Record name | Pyridine-2-carboximidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
140.57 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
117701-62-9 | |
| Record name | 2-Pyridinecarboximidoyl chloride | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=117701-62-9 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Pyridine-2-carboximidoyl chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40631317 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![Methyl 1,6-diazabicyclo[3.1.0]hexane-5-carboxylate](/img/structure/B50242.png)


